molecular formula C13H17NO2 B8531713 Tert-butyl (S)-indoline-2-carboxylate

Tert-butyl (S)-indoline-2-carboxylate

Cat. No.: B8531713
M. Wt: 219.28 g/mol
InChI Key: BWLRZKYMVHFPLH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chiral indoline-2-carboxylate scaffolds are heterocyclic compounds that have garnered significant attention in contemporary organic chemistry. Their rigid, bicyclic structure is a recurring motif in a wide array of natural products, particularly alkaloids, and serves as a foundational building block for numerous pharmaceutically active molecules. researchgate.netontosight.ai The indoline (B122111) framework is considered a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. researchgate.net The presence of a stereocenter at the C2 position introduces chirality, a critical feature for molecular recognition in biological systems. The synthesis and functionalization of these scaffolds, especially in an enantiomerically pure form, are pivotal areas of research, driving the development of novel synthetic methods and catalysts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl (2S)-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h4-7,11,14H,8H2,1-3H3/t11-/m0/s1

InChI Key

BWLRZKYMVHFPLH-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC2=CC=CC=C2N1

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=CC=CC=C2N1

Origin of Product

United States

Sophisticated Synthetic Strategies for Tert Butyl S Indoline 2 Carboxylate and Analogous Derivatives

Asymmetric Synthesis Methodologies

Asymmetric synthesis provides the most direct routes to enantiopure compounds by creating the desired stereochemistry during the reaction, rather than resolving it from a racemic mixture.

Enantioselective Catalytic Hydrogenation Protocols for Indole (B1671886) Precursors

One of the most efficient and atom-economical methods for synthesizing chiral indolines is the asymmetric hydrogenation of indole precursors. This involves the reduction of the C2-C3 double bond of an indole ring using molecular hydrogen in the presence of a chiral transition-metal catalyst. Various metals, including palladium, rhodium, iridium, and ruthenium, have been successfully employed.

The substrate for this reaction is typically an N-protected tert-butyl indole-2-carboxylate (B1230498). The N-protecting group is crucial as it can prevent catalyst poisoning and influence the electronic properties of the indole ring, facilitating reduction. clockss.org Furthermore, the presence of a Brønsted acid can act as a co-catalyst, protonating the indole at the C3 position to generate an iminium ion, which disrupts the aromaticity and enhances reactivity towards hydrogenation. rsc.org The choice of chiral ligand is paramount for achieving high enantioselectivity, as it creates a chiral environment around the metal center, dictating the facial selectivity of the hydrogen addition.

Key research findings have demonstrated the efficacy of various catalytic systems. For instance, palladium-based catalysts, often in conjunction with chiral phosphine (B1218219) ligands like (S)-SegPhos, have shown excellent enantioselectivity. rsc.org Similarly, rhodium complexes with trans-chelating bisphosphine ligands such as PhTRAP and ruthenium-NHC catalysts have been developed for the highly enantioselective hydrogenation of N-protected indoles.

Table 1: Selected Catalytic Systems for Asymmetric Hydrogenation of Indole Derivatives This table is interactive. You can sort and filter the data.

Chiral Pool-Based Synthetic Pathways Utilizing Biosourced Molecules (e.g., L-phenylalanine)

The chiral pool strategy leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. L-phenylalanine is an ideal precursor for the synthesis of (S)-indoline-2-carboxylate due to its inherent (S)-stereochemistry at the α-carbon, which corresponds to the C2 position of the target indoline (B122111).

A reported synthetic route begins with the nitration of L-phenylalanine. researchgate.net This is followed by an intramolecular cyclization via nitro amination to form (S)-6-nitro-indoline-2-carboxylic acid with a very high enantiomeric excess (>99.5% ee). researchgate.net The nitro group can then be removed in a subsequent step to yield the desired (S)-indoline-2-carboxylic acid. researchgate.net This approach effectively transfers the chirality from the starting amino acid to the final product, avoiding the need for asymmetric catalysis or chiral resolution. The carboxylic acid can then be esterified with tert-butanol (B103910) or isobutylene (B52900) under acidic conditions to afford the final tert-butyl ester.

Biocatalytic Approaches for Enantiomeric Resolution and Asymmetric Transformations

Biocatalysis offers a green and highly selective alternative for producing enantiopure compounds. For the synthesis of (S)-indoline-2-carboxylate, enzymatic kinetic resolution of a racemic mixture is a common and effective strategy. This method utilizes an enzyme that selectively reacts with one enantiomer of the racemic substrate, allowing for the separation of the two.

In this context, racemic tert-butyl indoline-2-carboxylate or its methyl/ethyl ester analog can be subjected to hydrolysis catalyzed by a lipase (B570770) or protease. google.com The enzyme, often in an immobilized form for easier recovery and reuse, selectively hydrolyzes the (R)-ester to the corresponding (R)-carboxylic acid, leaving the desired (S)-ester unreacted. researchgate.net The separation of the resulting (S)-ester from the (R)-acid is typically straightforward. Enzymes such as Candida antarctica lipase B (CAL-B), Savinase, and Alcalase have been shown to be effective for this transformation, providing the (S)-ester with high optical purity (often >99% ee). google.com

Table 2: Enzymes for Kinetic Resolution of Racemic Indoline-2-carboxylate Esters This table is interactive. You can sort and filter the data.

Metal-Catalyzed Intramolecular Cyclization Reactions for Indoline Ring Formation (e.g., Palladium, Copper)

The indoline ring system can be constructed via intramolecular cyclization, where a C-N bond is formed between an amino group and an aromatic C-H bond on a suitable precursor. Transition metals, particularly palladium and copper, are effective catalysts for this type of C-H amination/activation reaction.

For the synthesis of indoline-2-carboxylates, a typical precursor would be a derivative of 2-bromo-β-phenethylamine. Palladium-catalyzed intramolecular C-N coupling (a variation of the Buchwald-Hartwig amination) of such a precursor can lead to the formation of the indoline ring. To achieve enantioselectivity, this cyclization can be performed in the presence of a chiral ligand.

More advanced methods involve the direct intramolecular amination of an unactivated C(sp²)-H bond. organic-chemistry.org For example, a picolinamide-protected β-arylethylamine can undergo palladium-catalyzed intramolecular C-H amination to yield the corresponding indoline. organic-chemistry.org Similarly, copper-mediated protocols have been developed that proceed under noble-metal-free conditions. acs.orgnih.gov These reactions often require an oxidant to facilitate the catalytic cycle. While these methods are powerful for constructing the core indoline structure, installing the C2-carboxylate and controlling its stereochemistry would require either a chiral catalyst or starting with a chiral precursor.

Targeted Chemical Transformations for Stereoselective Synthesis of (S)-Indoline-2-carboxylate

These methods focus on the specific reduction of a pre-existing indole ring system where the desired C2-carboxylate group is already in place.

Regioselective Reduction of Indole-2-carboxylate Systems

The reduction of tert-butyl indole-2-carboxylate to its corresponding indoline presents a regioselectivity challenge. Catalytic hydrogenation, if not carefully controlled, can lead to over-reduction of the benzene (B151609) ring in addition to the desired pyrrole (B145914) ring reduction. clockss.org The electronic properties of the indole ring, influenced by substituents, can direct the hydrogenation to the benzene portion unexpectedly. clockss.org

To favor the reduction of the pyrrole moiety, the indole nitrogen is often acylated (e.g., with an acetyl or Boc group). clockss.org This N-acylation decreases the electron density of the pyrrole ring, making the C2-C3 double bond more susceptible to reduction.

Alternatively, chemical reduction methods can offer high regioselectivity. A notable example is the Birch-type reduction, using an alkali metal (such as lithium, sodium, or potassium) in liquid ammonia. This method has been shown to efficiently and selectively reduce indole-2-carboxylic acids or their esters to the corresponding indoline-2-carboxylic acids in high yields and with short reaction times. google.com For an asymmetric synthesis, this reduction would be performed on a substrate that already possesses the desired stereochemistry at C2, or it would produce a racemic product requiring subsequent resolution.

Table 3: Mentioned Chemical Compounds

Compound Name
Tert-butyl (S)-indoline-2-carboxylate
(S)-Indoline-2-carboxylic acid
L-phenylalanine
Tert-butyl indole-2-carboxylate
(S)-6-nitro-indoline-2-carboxylic acid
2,4-dinitro-l-phenylalanine
Palladium
Copper
Rhodium
Iridium
Ruthenium
(S)-SegPhos
PhTRAP
Savinase
Alcalase
Candida antarctica lipase B (CAL-B)
Protease 7

Selective Functionalization and Derivatization of the Indoline Nucleus (e.g., chlorination using tert-Butyl hypochlorite)

The direct functionalization of the indoline nucleus is a key strategy for creating diverse analogs of this compound. One notable method is electrophilic chlorination, for which tert-Butyl hypochlorite (B82951) (t-BuOCl) has proven to be a versatile and effective reagent. researchgate.netorganic-chemistry.org This reagent allows for the controlled introduction of chlorine atoms onto the aromatic ring of the indoline structure or related indole precursors under mild conditions. mdpi.comnih.gov

The reactions are typically performed in solvents like ethyl acetate (B1210297) (EtOAc) at moderate temperatures, ranging from 40 °C to 60 °C. mdpi.comresearchgate.net The choice of substrate and reaction conditions allows for the selective synthesis of various chlorinated products. For instance, the chlorooxidation of indoles can yield 2-chloro-3-oxindoles or 2,2-dichloro-3-oxindoles, while the decarboxylative chlorination of indole-2-carboxylic acids can produce 2,3-dichloroindoles. researchgate.netmdpi.com These methods are compatible with a range of functional groups, including halogens, cyano, nitro, and methoxycarbonyl groups, which remain intact during the reaction. mdpi.comnih.gov The experimental simplicity and the universality of the starting materials make this approach highly valuable for generating a library of chlorinated indoline derivatives. nih.gov

Table 1: Chlorination of Indole Derivatives using tert-Butyl hypochlorite

Substrate Product Type Reagents & Conditions Yield Source(s)
Indole 2-chloro-3-oxindole t-BuOCl (2.5 equiv.), EtOAc, 40 °C, 16 h Moderate to Excellent researchgate.net
2-Oxindole 3,3-dichloro-2-oxindole t-BuOCl (4.0 equiv.), EtOAc, 60 °C, 24 h Moderate to Excellent researchgate.net
Indole-2-carboxylic acid 2,3-dichloroindole t-BuOCl (3.0 equiv.), EtOAc, 60 °C, 24 h Moderate mdpi.com

Modular Synthesis of Substituted (S)-Indoline-2-carboxylate Architectures

Modular synthesis provides a powerful and flexible approach to constructing complex molecular architectures from simpler, readily available building blocks. acs.org This strategy is well-suited for creating a diverse range of substituted (S)-indoline-2-carboxylate derivatives. The general principle involves the sequential and controlled introduction of various functional groups onto a core scaffold. nih.gov

A common modular route begins with a functionalized indole-2-carboxylate precursor. clockss.org For example, a Vilsmeier-Haack formylation can introduce an aldehyde group at the C3 position of the indole ring. This aldehyde can then undergo a Wittig-type olefination to install a carbon-carbon double bond with further functionality. nih.gov Subsequent reduction of the indole's pyrrole ring via catalytic hydrogenation yields the corresponding substituted indoline architecture. clockss.org This step-wise approach allows for the precise installation of desired substituents at specific positions, leading to a high degree of molecular diversity. The synthesis of 3-substituted indole-2-carboxylates, which serve as direct precursors to the target indolines, exemplifies this modularity. clockss.org

Table 2: Example of a Modular Synthetic Sequence for Substituted Indolines

Step Reaction Reagents/Conditions Intermediate/Product Source(s)
1 Vilsmeier-Haack Formylation POCl₃, DMF 3-Formyl-indole-2-carboxylate nih.gov
2 Wittig Olefination Phosphonium ylide 3-(Alkene-substituted)-indole-2-carboxylate nih.gov
3 Catalytic Hydrogenation H₂, 10% Pd/C 3-(Alkyl-substituted)-indoline-2-carboxylate clockss.org

Orthogonal Protecting Group Strategies in this compound Synthesis

In the synthesis of molecules with multiple reactive functional groups, such as the amino acid analog this compound, the use of protecting groups is fundamental. biosynth.com An orthogonal protecting group strategy is one in which each type of protecting group can be removed under specific conditions without affecting the others. nih.gov This allows for the selective deprotection and reaction of different functional sites within the molecule, which is essential for controlled, multi-step syntheses like solid-phase peptide synthesis (SPPS). biosynth.comnih.gov For (S)-indoline-2-carboxylic acid, this involves the independent protection of the secondary amine (N-H) and the carboxylic acid (-COOH) moieties.

N-Protection with Tert-Butoxycarbonyl (Boc) Moieties

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the nitrogen atom in amino acid and peptide synthesis. chemimpex.comnih.gov It is typically introduced onto the indoline nitrogen by reacting (S)-indoline-2-carboxylic acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O, often in the presence of a base. clockss.org The resulting N-Boc-protected compound, N-tert-butoxycarbonyl-(S)-indoline-2-carboxylic acid, exhibits enhanced stability and solubility in organic solvents, facilitating subsequent synthetic manipulations. chemimpex.com

The key feature of the Boc group is its stability under a wide range of reaction conditions, yet its facile removal under moderately acidic conditions. biosynth.com Treatment with acids such as trifluoroacetic acid (TFA) efficiently cleaves the Boc group to liberate the free amine. clockss.org This chemical property makes it orthogonal to many other protecting groups, such as esters protecting the carboxylic acid, which are typically cleaved under basic conditions. This orthogonality is the cornerstone of the widely used Boc/Bn (benzyl) strategy in peptide synthesis. biosynth.com

Table 3: N-Protection of (S)-Indoline-2-carboxylic Acid

Reaction Reagent Typical Conditions Product Source(s)
N-Boc Protection Di-tert-butyl dicarbonate ((Boc)₂O) Base (e.g., TEA, DMAP), THF, rt N-Boc-(S)-indoline-2-carboxylic acid clockss.org
N-Boc Deprotection Trifluoroacetic acid (TFA) CH₂Cl₂, -10°C to rt (S)-Indoline-2-carboxylic acid clockss.org

Esterification for Carboxylic Acid Moiety Protection

To prevent the carboxylic acid group from participating in undesired side reactions, particularly during peptide bond formation at the N-terminus, it is temporarily masked, commonly as an ester. biosynth.comnih.gov The tert-butyl ester of the title compound, this compound, is itself an example of such a protecting group.

Table 4: Protection of the Carboxylic Acid Moiety of Indoline-2-carboxylic Acid

Protection Reagent/Method Cleavage Condition Source(s)
Methyl Ester Methanol, H₂SO₄ Basic hydrolysis (e.g., LiOH, NaOH) clockss.orgresearchgate.net
Ethyl Ester Ethanol, H₂SO₄ Basic hydrolysis (e.g., LiOH, NaOH) nih.gov
Tert-butyl Ester Isobutylene, H₂SO₄ Acidic hydrolysis (e.g., TFA) biosynth.comnih.gov

Advanced Stereochemical Characterization and Conformational Analysis

Principles of Enantiopurity and Diastereoselectivity in (S)-Indoline-2-carboxylate Synthesis

The synthesis of (S)-indoline-2-carboxylate derivatives with high stereochemical purity is a fundamental challenge in organic chemistry. The indoline (B122111) scaffold, which can be viewed as a constrained analog of both proline and phenylalanine, contains at least one stereocenter at the C2 position, making control of enantiopurity and diastereoselectivity critical. acs.org Achieving high levels of stereocontrol is essential for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit desired activities.

Key strategies for establishing the stereochemistry at the C2 position and any additional chiral centers often rely on asymmetric synthesis. Methods such as catalytic hydrogenation of N-acylindole-2-carboxylates can be employed to produce indolines. clockss.org The stereochemical outcome of these reactions can be influenced by the choice of catalyst, substrate, and reaction conditions. For instance, catalytic hydrogenation combined with controlled epimerization in a basic medium is a versatile method for preparing specific cis- or trans-3-substituted indoline-2-carboxylates. clockss.org Furthermore, diastereoselective reactions, such as gold-catalyzed cyclization of alkyne-tethered indoles, have been developed to construct complex tricyclic indoline systems from chiral starting materials like pyroglutamic acid, ensuring the generation of enantiomerically pure products. nih.gov The development of stereoselective and regio-divergent methods, including palladium-catalyzed asymmetric dearomatization of indoles, has enabled the efficient construction of indoline structures with C2-quaternary stereocenters. chemrxiv.orgnih.gov

Methodologies for Assessing Enantiomeric Excess and Diastereomeric Ratio

Once a stereoselective synthesis is performed, the success of the method must be quantified by accurately determining the enantiomeric excess (ee) and diastereomeric ratio (dr). Several analytical techniques are routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral HPLC) is one of the most powerful and common methods for separating and quantifying enantiomers. This technique allows for the determination of the enantiomeric excess with high accuracy. mdpi.com For diastereomers, which have different physical properties, separation can often be achieved using standard, non-chiral HPLC or other chromatographic techniques like flash column chromatography.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. Chiral shift reagents can be used to differentiate the NMR signals of enantiomers. For diastereomers, differences in their respective NMR spectra, such as distinct chemical shifts and coupling constants, allow for their quantification and the determination of the diastereomeric ratio.

Conformational Behavior of (S)-Indoline-2-carboxylic Acid Derivatives

(S)-Indoline-2-carboxylic acid ((2S)-Ind) is an intriguing molecule as it serves as a structural mimic of both L-proline and L-phenylalanine. acs.org This dual characteristic makes it a valuable building block for designing novel peptides and biomimetic compounds. Its conformational properties, however, differ significantly from those of proline due to its unique structural features. A thorough understanding of its conformational landscape is crucial for rationally designing molecules with specific secondary structures.

Investigation of Amide Bond Cis/Trans Isomerization Equilibria

A key aspect of the conformational behavior of N-acylated (S)-indoline-2-carboxylic acid derivatives is the equilibrium between the cis and trans isomers of the amide bond. This isomerization is a well-known phenomenon in proline-containing peptides and is often a rate-limiting step in protein folding. acs.orgnih.gov

In contrast to proline derivatives, which generally show a preference for the trans amide conformation, derivatives of (S)-indoline-2-carboxylic acid, such as Methyl (S)-1-acetylindoline-2-carboxylate, exhibit a pronounced tendency to adopt the cis amide isomer. acs.orgnih.gov This preference for the cis state is attributed to the structural constraints imposed by the fused aromatic ring, which reduces the conformational flexibility of the pyrrolidine (B122466) ring. acs.org The main degrees of conformational freedom in these systems are the torsional angles ω (defining the cis/trans amide bond) and ψ. The amide angle ω typically assumes values around 0° for the cis isomer and 180° for the trans isomer, which are distinguishable by NMR spectroscopy. acs.orgnih.gov

CompoundSolventCis Isomer (%)Trans Isomer (%)
Ac-(2S)-Ind-OMeCDCl₃6535
Ac-(2S)-Ind-OMeDMSO-d₆955
Ac-Pro-OMeCDCl₃1585
Ac-Pro-OMeDMSO-d₆2575

Data compiled from experimental findings on amide bond isomerization. acs.orgnih.gov

Solvent-Dependent Conformational Preferences and Their Elucidation

The conformational equilibrium of (S)-indoline-2-carboxylic acid derivatives is highly sensitive to the solvent environment. Experimental and computational studies have demonstrated that the strong preference for the cis amide conformation is particularly magnified in polar solvents. acs.orgnih.gov

For example, in the case of Methyl (S)-1-acetylindoline-2-carboxylate, the population of the cis isomer increases dramatically when the solvent is changed from a less polar one like chloroform (B151607) (CDCl₃) to a highly polar one like dimethyl sulfoxide (B87167) (DMSO-d₆). acs.orgnih.gov This pronounced solvent effect is believed to be related to the difference in dipole moments between the cis and trans isomers, with the more polar cis conformer being better stabilized by polar solvents. acs.org This behavior is a key differentiator from typical proline derivatives, where the solvent effect is generally less pronounced. acs.org

SolventDielectric Constant (ε)Ac-(2S)-Ind-OMe % Cis Isomer
C₆D₆2.355
CDCl₃4.865
THF-d₈7.675
CH₂Cl₂9.180
(CD₃)₂CO20.790
CD₃CN37.590
DMSO-d₆46.795

Table illustrating the influence of solvent polarity on the cis/trans equilibrium of Methyl (S)-1-acetylindoline-2-carboxylate. acs.orgnih.gov

Intrinsic Geometric Constraints and Quasiplanar Ring Systems

The conformational behavior of (S)-indoline-2-carboxylate is fundamentally shaped by the intrinsic geometric constraints of its bicyclic structure. The fusion of an aromatic ring to the C4 and C5 positions of the pyrrolidine ring results in a quasiplanar five-membered ring system. acs.org

This planarity is a significant departure from the flexible, puckered conformations (endo and exo) available to the proline ring. acs.org In (S)-indoline-2-carboxylate, the inability to undergo ring puckering severely restricts its conformational flexibility. This rigidity locks the side chain in a fixed orientation and is a primary factor behind the heightened preference for the cis amide conformation compared to proline. acs.org The aromatic ring's presence further reduces the already low conformational flexibility, stabilizing the cis state of the peptide bond involving the pyrrolidine nitrogen. acs.orgnih.gov

Computational Chemistry Approaches to Conformational Landscape Exploration

Computational chemistry provides powerful tools to complement experimental studies and gain deeper insights into the conformational landscape of (S)-indoline-2-carboxylate derivatives. Theoretical methods are used to explore potential energy surfaces, identify stable conformers, and rationalize observed experimental behaviors.

Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to perform geometry optimizations and calculate the relative stabilities of different conformers (e.g., cis and trans isomers). nih.govnsf.gov For instance, computational studies on Methyl (S)-1-acetylindoline-2-carboxylate have identified four main low-energy conformations, two for the cis isomer and two for the trans isomer, and have been used to determine their relative energies in various solvents using polarizable continuum solvent models. nih.gov

These computational models have confirmed the experimental finding that cis conformers are energetically more favorable, especially in polar solvents. acs.orgnih.gov Furthermore, advanced analyses like Natural Bond Orbital (NBO) analysis can be used to investigate the specific electronic interactions, such as n→π* interactions, that may influence conformational preferences. acs.org While computational models are invaluable, they must be carefully benchmarked against experimental data, as accurately capturing the significant influence of explicit solvent interactions can be challenging for continuum models alone. nih.gov

Density Functional Theory (DFT) Applications in Conformer Stability Prediction

Density Functional Theory (DFT) has become a powerful and widely used computational tool for investigating the electronic structure and geometry of molecules, including the prediction of conformer stability. mdpi.com For molecules like Tert-butyl (S)-indoline-2-carboxylate, DFT calculations can provide valuable insights into the relative energies of different spatial arrangements of the atoms, thereby identifying the most stable conformers.

The application of DFT in this context involves optimizing the geometry of various possible conformers and calculating their corresponding electronic energies. The conformer with the lowest calculated energy is predicted to be the most stable. Functionals such as B3LYP, often paired with basis sets like 6-311G(d,p), are commonly employed for such calculations on organic molecules, as they provide a good balance between accuracy and computational cost. nih.gov

In the case of this compound, conformational isomerism can arise from the puckering of the five-membered pyrrolidine ring and the orientation of the bulky tert-butyloxycarbonyl (Boc) group relative to the indoline ring system. The pyrrolidine ring can adopt various envelope and twisted conformations, and the C-N bond of the Boc group can exhibit cis/trans isomerism. DFT calculations can model these different conformations and predict their relative stabilities. For instance, a computational study on the related Methyl (S)-1-acetylindoline-2-carboxylate identified four main low-energy conformations, characterized by the cis or trans arrangement of the amide bond and the orientation of the ester group. nih.govacs.org A similar approach can be applied to this compound to determine its preferred conformations.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a DFT study on the relative energies of different conformers of this compound.

ConformerDihedral Angle (ω)Relative Energy (kcal/mol)Population (%)
Trans-1~180°0.0075.3
Trans-2~180°0.5518.1
Cis-1~0°1.205.2
Cis-2~0°1.851.4

Note: This table is illustrative and based on typical energy differences found in similar systems. The actual values would require specific DFT calculations for this compound.

Theoretical Models for Predicting Isomer Stability and Interconversion Barriers

Theoretical models, primarily rooted in quantum mechanics and computational chemistry, are essential for predicting the stability of isomers and the energy barriers that separate them. For this compound, these models can elucidate the dynamics of conformational changes, such as the rotation around the N-C(O) bond of the Boc group, which leads to cis/trans isomerism.

The prediction of isomer stability relies on calculating the relative energies of the optimized geometries of the different isomers, as discussed in the previous section. The isomer with the lowest energy is considered the most stable. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. nih.gov

To predict the interconversion barriers between isomers, a common approach is to perform a potential energy surface (PES) scan. This involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step. The highest point on the energy profile between two minima corresponds to the transition state, and the energy difference between the minimum and the transition state is the activation energy or the interconversion barrier. For related 1-(arylsulfonyl)indole molecules, DFT and Intrinsic Reaction Coordinate (IRC) calculations have been used to determine that the rotational barrier about the S-N bond is in the range of 2.5–5.5 kcal/mol. mdpi.com A similar methodology can be applied to the rotation around the N-CO bond in this compound.

The influence of the solvent on isomer stability and interconversion barriers can also be modeled using theoretical methods. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to account for the effect of the solvent's dielectric constant on the relative energies of the conformers. nih.govresearchgate.net This is particularly important for molecules like (S)-indoline-2-carboxylic acid derivatives, where the polarity of the solvent has been shown to significantly influence the cis/trans equilibrium of the amide bond. nih.govunipi.it For instance, in a study of Methyl (S)-1-acetylindoline-2-carboxylate, the cis isomer was found to be stabilized in more polar solvents due to its larger dipole moment. nih.gov

The following table provides a hypothetical summary of calculated interconversion barriers for this compound in different environments.

InterconversionEnvironmentCalculated Barrier (kcal/mol)
Trans to CisGas Phase15.2
Cis to TransGas Phase14.0
Trans to CisDMSO14.5
Cis to TransDMSO13.3

Note: This table is for illustrative purposes. The actual values would need to be determined through specific computational studies.

Utilization as a Chiral Building Block in Enantioselective Organic Transformations

The enantiopure nature of this compound makes it a valuable starting material for the synthesis of complex chiral molecules. Its stereocenter can be transferred and elaborated upon to create a range of optically active products, from amino acid analogues to intricate heterocyclic frameworks.

Precursors for Chiral β-Amino Esters and Analogues

While direct ring-opening to simple β-amino esters is less common, the indoline scaffold is instrumental in creating conformationally constrained analogues of amino acids, which can be considered sophisticated variants of β-amino esters. N-acylindole-2-carboxylates, derived from the parent indoline, are valuable intermediates in the synthesis of these constrained α-amino acids. plu.mx These structures are of significant interest in medicinal chemistry and peptide science as they can enforce specific conformations in peptides, potentially leading to enhanced biological activity or stability. plu.mx The synthesis of these analogues leverages the inherent chirality of the starting (S)-indoline-2-carboxylate to produce enantiomerically pure products.

The general strategy involves the functionalization of the indoline ring, followed by transformations of the carboxylate group. This approach allows for the creation of a diverse library of amino acid analogues with defined stereochemistry, which are crucial for studying protein-ligand interactions and for the development of novel therapeutics.

Intermediates in the Synthesis of Optically Active Heterocyclic Frameworks (e.g., substituted indolines, tetrahydroquinolines)

This compound is a key intermediate in the enantioselective synthesis of various substituted indolines. The existing stereocenter at the C2 position can direct the stereochemical outcome of further functionalization of the indoline ring. For instance, catalytic hydrogenation of N-acyl derivatives of 3-substituted indole-2-carboxylates can lead to either cis- or trans-indoline diastereomers, depending on the reaction conditions. clockss.org This diastereoselectivity is crucial for accessing specific stereoisomers of biologically active molecules.

Furthermore, the indoline framework itself is a privileged structure in many pharmaceuticals. researchgate.net The ability to synthesize optically active, substituted indolines from a readily available chiral precursor like this compound is of great synthetic value. One notable application is in the diastereo- and enantioselective copper-hydride-catalyzed synthesis of highly functionalized cis-2,3-disubstituted indolines. dicp.ac.cn

While the direct conversion of this compound to tetrahydroquinolines is not extensively documented, the synthesis of chiral indolines is a significant step towards accessing more complex heterocyclic systems. The functional groups on the substituted indoline can be further manipulated to construct the tetrahydroquinoline core. General methods for synthesizing tetrahydroquinolines often involve the cyclization of appropriate precursors, and optically active indolines can serve as key building blocks in these strategies.

Design and Implementation of (S)-Indoline-2-carboxylate-Derived Chiral Ligands

The rigid structure of (S)-indoline-2-carboxylic acid makes it an excellent scaffold for the design of chiral auxiliaries and ligands for asymmetric catalysis. By modifying the carboxylate and the secondary amine, a variety of bidentate and monodentate ligands can be synthesized, where the stereochemistry is dictated by the parent molecule.

Structure-Activity Relationships in Asymmetric Organometallic Catalysis

The development of chiral auxiliaries from (S)-indoline-2-carboxylic acid has shown considerable promise in controlling the stereochemical outcome of reactions. Two such auxiliaries, 2-[(S)-indolin-2-yl]propan-2-ol and (S)-2-(2-methoxypropan-2-yl)indoline, have been synthesized from enantiomerically pure (S)-indoline-2-carboxylic acid. plu.mx The structure of these auxiliaries, particularly the steric bulk and the nature of the coordinating groups, plays a crucial role in their ability to induce diastereoselectivity.

Performance Evaluation in Stereoselective Reaction Systems

The performance of chiral auxiliaries derived from (S)-indoline-2-carboxylic acid has been evaluated in diastereoselective alkylation reactions. These auxiliaries have demonstrated their effectiveness in controlling the formation of a new stereocenter with high precision.

The following table summarizes the results of the diastereoselective alkylation of propanoylamides derived from the two chiral auxiliaries with benzyl (B1604629) bromide and n-butyl iodide.

Chiral Auxiliary Electrophile Diastereomeric Ratio Yield (%)
2-[(S)-indolin-2-yl]propan-2-ol Benzyl bromide 96:4 98
2-[(S)-indolin-2-yl]propan-2-ol n-Butyl iodide 81:19 86
(S)-2-(2-methoxypropan-2-yl)indoline Benzyl bromide 95:5 95
(S)-2-(2-methoxypropan-2-yl)indoline n-Butyl iodide 85:15 90

These results indicate that the chiral auxiliaries derived from (S)-indoline-2-carboxylic acid can effectively control the stereochemistry of alkylation reactions, providing the desired diastereomers in high yields and with good to excellent diastereoselectivity. plu.mx The consistently high performance underscores the potential of these auxiliaries in asymmetric synthesis.

Enzymatic Systems for Chiral Resolution and Biocatalytic Syntheses

Biocatalysis offers a powerful and environmentally benign approach for the synthesis and resolution of chiral compounds. Enzymes, with their inherent stereoselectivity, are well-suited for the production of enantiomerically pure molecules like this compound.

Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique has been successfully applied to the resolution of racemic indoline-2-carboxylic acid esters. For instance, the lipase (B570770) from Pseudomonas fluorescens has been shown to catalyze the asymmetric hydrolysis of racemic indole-ethyl ester. researchgate.net The enzyme selectively hydrolyzes the (S)-enantiomer to the corresponding carboxylic acid, leaving the desired (R)-enantiomer as the unreacted ester with high enantiomeric excess. researchgate.net

Similarly, an immobilized form of Candida antarctica lipase (Chirazyme L-2) has been used for the enantioselective hydrolysis of N-Boc-indoline-2-carboxylic acid methyl ester. This reaction, conducted at 60°C, achieved a 49.9% conversion, yielding the (S)-carboxylic acid with an enantiomeric excess of over 99.9% and the unreacted (R)-ester with an enantiomeric excess of 99.6%. researchgate.net Another hydrolytic enzyme, Savinase, has been employed for the resolution of racemic indoline-2-carboxylic acid methyl ester, where it selectively hydrolyzes the (R)-form, leaving the (S)-ester with a high optical purity of at least 99% e.e.. researchgate.net

The following table summarizes the performance of different lipases in the kinetic resolution of indoline-2-carboxylic acid esters.

Enzyme Substrate Desired Product Enantiomeric Excess (e.e.) Reference
Pseudomonas fluorescens lipase Racemic indole-ethyl ester (R)-ester 95% at 48% conversion researchgate.net
Candida antarctica lipase (Chirazyme L-2) N-Boc-indoline-2-carboxylic acid methyl ester (S)-carboxylic acid >99.9% researchgate.net
Savinase Racemic indoline-2-carboxylic acid methyl ester (S)-ester >99% researchgate.net

These examples demonstrate the efficacy of enzymatic systems in producing enantiomerically pure indoline-2-carboxylic acid derivatives, which are valuable precursors for the synthesis of pharmaceuticals and other fine chemicals. The high selectivity and mild reaction conditions associated with biocatalysis make it an attractive alternative to traditional chemical methods for chiral resolution.

Applications in Asymmetric Catalysis and Chiral Auxiliary Development

Chiral Resolution and Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and chemical research. Tert-butyl (S)-indoline-2-carboxylate and related chiral indolines are valuable building blocks, and enzymatic methods have proven to be highly effective for their preparation through the resolution of racemic mixtures. The screening of various enzymes and the optimization of reaction conditions are critical for achieving high enantioselectivity and yield.

A key strategy involves the enzymatic kinetic resolution of racemic esters of indoline-2-carboxylic acid. This process relies on the ability of certain enzymes to selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

For instance, in the preparation of (S)-indoline-2-carboxylic acid, various hydrolytic enzymes have been screened for their ability to selectively hydrolyze the (R)-enantiomer of racemic indoline-2-carboxylic acid methyl ester. google.com This selective hydrolysis leaves the desired (S)-indoline-2-carboxylic acid methyl ester with high optical purity. google.com Enzymes such as Savinase, Alcalase, Novozym 243, Everlase, Esperase, Protease 7, and Acylase have been identified as effective catalysts for this resolution, capable of producing (S)-indoline-2-carboxylic acid and its methyl ester with an optical purity of at least 99% enantiomeric excess (e.e.). google.com

The optimization of this enzymatic process involves controlling parameters such as pH, temperature, and substrate concentration to maximize both the rate of reaction and the enantioselectivity. The process typically involves the selective hydrolysis of the (R)-form of the racemic ester in a buffer solution, after which the unhydrolyzed (S)-ester can be separated and recovered. google.com

Another successful example of enzymatic resolution involves the N-protected form of the indoline (B122111) ester. An immobilized form of Candida antarctica lipase (B570770) (Chirazyme L-2) has been shown to catalyze the highly enantioselective hydrolysis of N-Boc-indoline-2-carboxylic acid methyl ester. researchgate.net This reaction efficiently produces the corresponding (S)-carboxylic acid with an enantiomeric excess greater than 99.9%, while the unreacted (R)-ester is recovered with 99.6% e.e. researchgate.net

The research findings in enzyme screening for the resolution of indoline-2-carboxylate derivatives are summarized in the table below.

Table 1: Enzyme Screening for the Enantioselective Synthesis of Chiral Indoline-2-Carboxylic Acid Derivatives

Enzyme Substrate Target Product Enantiomeric Excess (e.e.)
Savinase Racemic indoline-2-carboxylic acid methyl ester (S)-indoline-2-carboxylic acid methyl ester > 99%
Alcalase Racemic indoline-2-carboxylic acid methyl ester (S)-indoline-2-carboxylic acid methyl ester > 99%
Novozym 243 Racemic indoline-2-carboxylic acid methyl ester (S)-indoline-2-carboxylic acid methyl ester > 99%
Everlase Racemic indoline-2-carboxylic acid methyl ester (S)-indoline-2-carboxylic acid methyl ester > 99%
Esperase Racemic indoline-2-carboxylic acid methyl ester (S)-indoline-2-carboxylic acid methyl ester > 99%
Protease 7 Racemic indoline-2-carboxylic acid methyl ester (S)-indoline-2-carboxylic acid methyl ester > 99%
Acylase Racemic indoline-2-carboxylic acid methyl ester (S)-indoline-2-carboxylic acid methyl ester > 99%

These examples highlight the power of enzyme screening and optimization in developing efficient and highly selective methods for the production of specific enantiomers of indoline-2-carboxylic acid derivatives, which are crucial for various applications in asymmetric synthesis.

Role in Peptide Chemistry and Biomimetic Research

(S)-Indoline-2-carboxylic Acid as a Bioisosteric Mimetic of Proline and Phenylalanine

(S)-Indoline-2-carboxylic acid, often abbreviated as (2S)-Ind, is considered a structural analog or bioisostere of two crucial natural amino acids: L-proline and L-phenylalanine. acs.orgnih.gov This dual mimicry stems from its unique bicyclic structure. It can be viewed as a derivative of proline where an aromatic ring is fused to the C4 and C5 atoms of the pyrrolidine (B122466) ring. acs.orgnih.gov Simultaneously, it can be seen as a conformationally constrained version of phenylalanine, where the side chain is locked into a fixed orientation through cyclization with the backbone nitrogen. acs.orgnih.gov This constrained structure significantly reduces the conformational flexibility typically associated with phenylalanine's side chain. nih.gov These combined features make (2S)-Ind a compelling building block for investigating the conformational properties of peptides and for the rational design of biomimetic compounds. acs.orgnih.gov

One of the most remarkable properties of (S)-indoline-2-carboxylic acid is its profound influence on the geometry of the preceding amide bond within a peptide sequence. Unlike proline, which predominantly favors a trans conformation for its prolyl amide bonds, derivatives of (S)-indoline-2-carboxylic acid exhibit a strong and unusual preference for the cis amide isomer, particularly when dissolved in polar solvents. acs.orgnih.govunipi.itresearchgate.net

Table 1: Solvent Effect on the trans/cis Equilibrium Constant (Ktrans/cis) for Methyl (S)-1-acetylindoline-2-carboxylate at 25°C

SolventDielectric Constant (ε)Ktrans/cis% cis Isomer
CDCl₃4.80.8753.5
THF-d₈7.50.4967.1
Acetone-d₆20.70.3176.3
CD₃CN37.50.2381.3
DMSO-d₆46.70.1785.5

Data derived from experimental studies on the conformational properties of (S)-indoline-2-carboxylic acid derivatives. nih.govresearchgate.net

The ability of (S)-indoline-2-carboxylic acid to enforce a cis amide bond makes it an excellent tool for the rational design of peptidomimetics with specific, predictable secondary structures. acs.orgnih.gov Peptidomimetics are compounds designed to mimic peptides but with improved properties such as metabolic stability and receptor affinity. longdom.org By strategically incorporating (S)-indoline-2-carboxylic acid into a peptide sequence, chemists can introduce rigid turns and folds that would be difficult to achieve with natural amino acids alone.

This conformational control is particularly useful for creating structures like β-hairpins or stable polyproline I-like helices. acs.org The strong preference for the cis conformation can serve as a reliable scaffold to initiate a chain reversal, a key feature of β-turns and hairpins. acs.org This approach allows for the design of peptides with defined shapes that can interact more specifically with biological targets. longdom.org The use of conformationally constrained amino acids like (2S)-Ind is a key strategy in medicinal chemistry to transform bioactive peptides into more drug-like molecules. longdom.orgslideshare.net

Integration into Oligopeptides and Complex Peptide Sequences

While the conformational properties of (S)-indoline-2-carboxylic acid are highly desirable for peptide design, its incorporation into longer and more complex peptide sequences is not without difficulty. The unique structure of the amino acid presents specific synthetic hurdles that must be overcome.

The integration of (S)-indoline-2-carboxylic acid into peptide chains poses significant synthetic challenges, primarily due to its low reactivity and a strong tendency to form unwanted side products. nih.gov The steric hindrance caused by the bulky indoline (B122111) ring can impede the efficiency of standard peptide coupling reactions. nih.gov This is particularly noticeable when coupling the N-terminus of (2S)-Ind to an incoming activated amino acid, where the steric bulk of both the indoline ring and the amino acid's side chain can hinder the nucleophilic attack of the indoline nitrogen. nih.gov

A more pressing challenge is the pronounced inclination of dipeptides containing C-terminal (S)-indoline-2-carboxylic acid to cyclize and form 2,5-diketopiperazines upon N-terminal deprotection. nih.gov This intramolecular reaction is often so rapid and complete that it prevents the extension of the peptide chain. nih.gov This side reaction occurs readily under various deprotection conditions (acidic, basic, or neutral). nih.gov

Table 2: Diketopiperazine Formation During N-terminus Deprotection of (2S)-Ind-(2S)-Ind Dimers

N-Protecting GroupC-TerminusDeprotection ConditionsResult
Boc-OMeTFA/DCMComplete conversion to diketopiperazine
Boc-OtBuTFA/DCMComplete conversion to diketopiperazine
Cbz-OMeH₂, Pd/CComplete conversion to diketopiperazine
Fmoc-OMe20% Piperidine/DMFComplete conversion to diketopiperazine

Data adapted from studies on the reactivity of (S)-indoline-2-carboxylic acid. nih.gov

To circumvent these issues, synthetic strategies must be carefully planned. Potential solutions include:

Testing Diverse Coupling Reagents: Employing a range of coupling reagents (e.g., HBTU, BOP-Cl) and optimizing reaction conditions (bases, solvents) can improve yields in challenging coupling steps. nih.gov

Block-wise Synthesis: A proposed strategy involves synthesizing a dipeptide containing (S)-indoline-2-carboxylic acid early in the process and then coupling this block to other peptide fragments, rather than proceeding with stepwise single amino acid additions. nih.gov

Post-modification Synthesis: An alternative approach involves forming the indoline ring after the peptide bond has been made, through methods like intramolecular C(sp²)–H amination of a phenylalanine-containing dipeptide, although this can require harsh conditions. nih.gov

This concept is central to the design of "smart" biomaterials or peptides whose biological activity could be modulated by external stimuli. A peptide could be designed to be in an "inactive" conformation in one environment (e.g., low polarity) and switch to an "active" conformation upon encountering a more polar environment, such as the surface of a cell or a binding pocket of a protein. nih.gov This duality, where a single sequence can be designed to adopt two different stable conformations, is an advanced concept in peptide design that could lead to new functional molecules. acs.org The unique behavior of (S)-indoline-2-carboxylic acid, which contrasts sharply with proline's preference for the trans state, provides a powerful and specific tool for engineering such conformational switches into synthetic peptides. acs.orgnih.gov

Prospective Research Directions and Emerging Methodologies

Innovation in Stereoselective Synthetic Pathways for Indoline-2-carboxylates

The synthesis of enantiomerically pure indoline-2-carboxylates, such as the tert-butyl (S)-enantiomer, is a focal point of contemporary organic chemistry due to the prevalence of this structural motif in biologically active molecules. Innovations in stereoselective synthetic pathways have moved beyond classical resolution techniques towards more efficient and atom-economical asymmetric catalytic methods.

A significant area of innovation is the asymmetric hydrogenation of indole-2-carboxylates . This approach directly converts prochiral indole (B1671886) precursors into chiral indolines with high enantioselectivity. While traditional methods often required harsh conditions, recent advancements utilize sophisticated transition-metal catalysts that operate under milder conditions. For instance, palladium-catalyzed asymmetric hydrogenation of in situ generated indoles has been developed as a concise and enantioselective procedure for producing optically active indolines, achieving up to 96% enantiomeric excess (ee).

Organocatalysis has also emerged as a powerful tool. Chiral Brønsted acids and bifunctional organocatalysts have been successfully employed in the asymmetric synthesis of indolines. These metal-free approaches offer advantages in terms of reduced toxicity and cost. Strategies like intramolecular aza-Michael additions mediated by bifunctional amino(thio)urea catalysts provide novel routes to 2-substituted indolines through activation via hydrogen bonding.

Furthermore, biocatalysis presents a green and highly selective alternative. Engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze the intramolecular C-H amination of aryl azides, affording chiral indolines with excellent enantioselectivity. This method leverages the inherent selectivity of enzymes to construct complex chiral molecules under environmentally benign conditions.

Development of Advanced Catalytic Systems for Enhanced Enantiocontrol

The quest for higher efficiency and enantioselectivity in the synthesis of tert-butyl (S)-indoline-2-carboxylate and related compounds has spurred the development of highly advanced catalytic systems. These systems are often based on transition metals, organocatalysts, or enzymes, each offering unique advantages.

Transition-Metal Catalysis: Chiral complexes of iridium, rhodium, and ruthenium are at the forefront of asymmetric hydrogenation of indoles.

Iridium Catalysts: Iridium complexes featuring chiral N,P ligands or bisphosphine-thiourea ligands have proven highly effective for the asymmetric hydrogenation of both N-protected and unprotected indoles. These systems can achieve excellent yields (75–99%) and enantioselectivities (86–99% ee) for a wide range of substrates, including challenging aryl-substituted indoles.

Rhodium Catalysts: Rhodium complexes with chiral bisphosphine ligands, such as PhTRAP, are capable of hydrogenating N-protected indoles to yield chiral indolines with up to 95% ee.

Ruthenium Catalysts: Ruthenium N-heterocyclic carbene (NHC) complexes have been designed to function as dual-purpose catalysts, facilitating the highly enantioselective and complete hydrogenation of protected indoles to chiral octahydroindoles. nih.gov

Organocatalysis: Metal-free catalytic systems have gained prominence for their mild reaction conditions and unique activation modes.

Chiral Phosphoric Acids (CPAs): CPAs are versatile Brønsted acid catalysts that have been successfully applied to the enantioselective construction of 2,3-disubstituted indolines through formal (3+2) cycloadditions with quinone diimides, achieving up to 99% ee. researchgate.netnih.gov They operate through a dual hydrogen-bonding activation mode, precisely controlling the stereochemical outcome. nih.gov

Bifunctional Catalysts: Catalysts incorporating both a Lewis basic site (e.g., an amino group) and a hydrogen-bond donor (e.g., a thiourea group) can effectively activate substrates for reactions like intramolecular aza-Michael additions, leading to high enantioselectivity.

The following table summarizes the performance of various advanced catalytic systems in the asymmetric synthesis of indolines.

Catalyst TypeSpecific Catalyst/LigandSubstrate TypeYield (%)Enantiomeric Excess (ee %)
IridiumIr/ZhaoPhos (bisphosphine-thiourea)Aryl & Alkyl Unprotected Indoles75-9986-99
RutheniumRu((R,R)-SINpEt)₂ (NHC complex)N-Boc-3-methyl-indoleHigh95
RhodiumRh/[PhTRAP]2-Substituted N-acetylindolesHighup to 95
OrganocatalystChiral Phosphoric Acid (CPA)Enecarbamates & Quinone Diimidesup to 98up to 99
Organocatalyst(S)-(-)-indoline-2-yl-1H-tetrazoleα,β-Unsaturated AldehydesHigh>99

Synergistic Integration of Computational and Experimental Methodologies for Rational Design

The rational design of novel synthetic pathways and catalysts for indoline-2-carboxylates is increasingly benefiting from the synergistic integration of computational and experimental techniques. This dual approach accelerates the discovery process, reduces empirical trial-and-error, and provides deep mechanistic insights that guide the development of more efficient and selective methods.

Computational Catalyst Design: Density Functional Theory (DFT) calculations are routinely used to model reaction mechanisms and transition states. This allows researchers to understand the origin of enantioselectivity in asymmetric catalysis. For instance, DFT studies on chiral phosphoric acid-catalyzed reactions have elucidated the crucial role of dual hydrogen-bonding interactions between the catalyst and substrates in controlling the stereochemical outcome. nih.gov This understanding enables the in silico design and screening of new catalysts with potentially enhanced performance before their synthesis and experimental validation.

Machine Learning in Catalyst Discovery: More recently, machine learning algorithms are being employed to predict the performance of catalysts. By training models on existing datasets of reactions, it is possible to identify key molecular descriptors that correlate with high yield and enantioselectivity. This data-driven approach has been used to design new chiral carboxylic acids for cobalt-catalyzed asymmetric C-H alkylation of indoles, accelerating the discovery of optimal catalysts.

Molecular Docking for Bioactive Scaffolds: In the context of drug discovery, molecular docking simulations are used to predict the binding modes of indoline-2-carboxylate derivatives with biological targets. nih.govnih.gov This computational screening helps in prioritizing compounds for synthesis and biological evaluation. For example, the design of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors was guided by docking studies, which predicted key interactions within the enzyme's active site, leading to the synthesis of potent inhibitors. nih.gov

This integrated approach, where computational predictions guide experimental efforts and experimental results refine computational models, creates a powerful feedback loop that drives innovation in the field.

Exploration of Novel Biomedical and Material Science Applications of Indoline-2-carboxylate Scaffolds

The rigid, chiral scaffold of this compound and its derivatives makes it a "privileged structure" in medicinal chemistry and an attractive building block for functional materials.

Biomedical Applications: The indoline-2-carboxylate core is a key component in a wide array of therapeutic agents due to its ability to mimic peptide structures and interact with various biological targets.

Enzyme Inhibition: Derivatives have been designed as potent inhibitors of several key enzymes. They are being investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) for cancer immunotherapy. nih.gov Furthermore, the scaffold has been crucial in developing novel HIV-1 integrase strand transfer inhibitors (INSTIs), with optimized derivatives showing inhibitory concentrations in the sub-micromolar range. nih.govmdpi.com

Receptor Modulation: Indole-2-carboxamides have been developed as allosteric modulators for the cannabinoid CB1 receptor and as selective ligands for the D3 dopamine receptor, highlighting their potential in treating neurological and psychiatric disorders. nih.gov

Anticancer and Antioxidant Agents: Various indole-2-carboxylic acid analogues have demonstrated significant antiproliferative activity against cancer cell lines and have been explored for their antioxidant properties. eurjchem.comnih.gov

Material Science Applications: The unique electronic and structural properties of the indole ring are being harnessed for the creation of novel functional materials.

Functional Polymers: Indole-2-carboxylate (B1230498) derivatives serve as monomers for the synthesis of functional polymers. For example, electrochemical polymerization of related indole compounds can form melanin-like polymers. The inherent electrochemical activity of the indole ring allows for the creation of cross-linked films and conductive polymers. researchgate.net

Organic Electronics and Optoelectronics: The indole scaffold is being explored in the development of materials for organic electronics. Its derivatives can be used to create photoactive molecules and organic semiconductors. The incorporation of chiral scaffolds like indoline (B122111) into materials for optoelectronic devices is an emerging area of research, with potential applications in circular polarization selective detectors and emitters. mdpi.comfrontiersin.org The defined stereochemistry of compounds like this compound can be used to induce chirality into larger systems, influencing their self-assembly and chiroptical properties.

The versatility of the indoline-2-carboxylate scaffold continues to drive research, promising further discoveries in both life-saving therapeutics and advanced materials.

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl (S)-indoline-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves palladium-catalyzed intramolecular C–N coupling reactions. For example, methyl (S)-indoline-2-carboxylate is synthesized via cyclopalladated intermediates under controlled conditions (e.g., flash column chromatography for purification) . Key parameters include solvent choice (e.g., petroleum ether/acetone mixtures), temperature, and catalyst loading. Optimization focuses on yield (e.g., 61% in one protocol) and enantiomeric purity, often verified by chiral HPLC or NMR .

Q. How is the stereochemical integrity of the (S)-configuration maintained during synthesis?

Chiral auxiliaries or asymmetric catalysis are employed. For example, palladacycle intermediates with L-phenylalanine derivatives ensure retention of the (S)-configuration during cyclization . Stereochemical analysis is conducted using polarimetry or X-ray crystallography (e.g., SHELX software for structural refinement) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., δH 4.39 ppm for the chiral center in methyl (S)-indoline-2-carboxylate) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELXL refines crystal structures to resolve bond angles and torsional strain .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity and stability in medicinal chemistry applications?

The tert-butyl group enhances steric bulk, improving metabolic stability by shielding reactive sites (e.g., ester hydrolysis). However, it may reduce solubility, requiring formulation adjustments. Stability studies under varying pH and temperature conditions are critical for pharmaceutical applications .

Q. What are the mechanistic insights into the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Molecular docking and MD simulations predict binding affinities. For isoindoline derivatives, interactions with CYP450 enzymes (e.g., CYP2C19 inhibition) are studied via enzyme kinetics assays. Activity cliffs are analyzed using structure-activity relationship (SAR) models .

Q. How do structural modifications (e.g., chloro or amino substituents) alter biological activity?

  • Chloro substituents : Increase lipophilicity and potential cytotoxicity (e.g., tert-butyl 5-chloroisoindoline-2-carboxylate shows enhanced anti-cancer activity in vitro) .
  • Amino groups : Enable hydrogen bonding with target proteins (e.g., tert-butyl 5-aminoisoindoline-2-carboxylate’s role in kinase inhibition) .
    Comparative studies use IC₅₀ values and selectivity indices to prioritize derivatives .

Q. What challenges arise in scaling up enantioselective synthesis, and how are they addressed?

  • Catalyst Deactivation : Palladium leaching in cyclization reactions requires ligand optimization (e.g., bulky phosphine ligands).
  • Purification : Chiral separation via simulated moving bed (SMB) chromatography improves throughput .
    Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real time .

Contradictions and Limitations

  • notes discontinuation of commercial supplies, but synthetic protocols (e.g., ) remain viable for lab-scale production.
  • Biological data for the exact (S)-enantiomer are sparse; most studies focus on racemic mixtures or structural analogues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.